molecular formula C10H10Cl2N2 B1583846 1-(4-Pyridyl)pyridinium chloride hydrochloride CAS No. 5421-92-1

1-(4-Pyridyl)pyridinium chloride hydrochloride

Cat. No. B1583846
CAS RN: 5421-92-1
M. Wt: 229.1 g/mol
InChI Key: QZOFFMRDIRXGKJ-UHFFFAOYSA-M
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Description

1-(4-Pyridyl)pyridinium chloride hydrochloride (also known as 4-PPC) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 201.58 g/mol. 4-PPC is soluble in polar solvents such as water, ethanol, and methanol. It is also an amphoteric compound, meaning it can act as both an acid and a base.

Scientific Research Applications

Electrocatalysis

1-(4-Pyridyl)pyridinium chloride hydrochloride and its derivatives have been studied for their roles in electrocatalysis. Fe(III)-meso-tetra(pyridyl)porphyrins, including 4-pyridyl complexes, have shown selectivity for the 4-electron reduction of dioxygen in aqueous acidic solutions, influenced by inward-pointing pyridinium groups (Matson et al., 2012).

Coordination Compounds

Research on coordination compounds containing 1-(4-pyridyl)pyridinium cation has led to the preparation and characterization of various Molybdenum(III) and Tungsten(III) complexes. These compounds demonstrate significant stability against oxidation and substitution, potentially owing to their low solubility (Brenčič et al., 1988).

Chemical Synthesis

In chemical synthesis, 1-(4-pyridyl)pyridinium chloride has been used in the formation of alkyl substituted dinitrophenylpyridinium chlorides. These compounds are key intermediates in synthesizing various derivatives, including tetrahydropyridines with potential pharmacological applications (Redda et al., 1990).

Pyridinium Compound Formation

Studies on the formation of (4‐pyridyl)‐pyridinium compounds have been conducted, exploring the conversion processes involving 4-chloropyridine and 4-bromopyridine. These investigations provide insights into the chemical behavior and transformation possibilities of pyridinium salts (Wibaut et al., 2010).

Catalysis

The compound has been explored as a catalyst, particularly in the acylation of inert alcohols. Studies reveal that 4-(N,N-Dimethylamino)pyridine hydrochloride, a related DMAP salt, acts as a recyclable catalyst under base-free conditions. This research contributes to understanding the reaction mechanisms and potential industrial applications (Liu et al., 2014).

properties

IUPAC Name

4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOFFMRDIRXGKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50933738
Record name 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1)
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Molecular Weight

229.10 g/mol
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Physical Description

Fine, deep brown crystals; [Aldrich MSDS] Hygroscopic; [Acros Organics MSDS]
Record name 1,4'-Bipyridinium, chloride, hydrochloride
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Product Name

1-(4-Pyridyl)pyridinium chloride hydrochloride

CAS RN

5421-92-1, 149764-60-3
Record name 1,4′-Bipyridinium, chloride, hydrochloride (1:1:1)
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Record name 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1)
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Record name 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1)
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Record name 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1)
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Record name 4-pyridiniopyridinium dichloride
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Record name 1-(4-Pyridyl)pyridinium chloride, hydrochloride
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Synthesis routes and methods I

Procedure details

In another aspect, the present invention is directed to an improved process for producing 4-dimethyl amino pyridine that provides for the recovery of ethyl acetate during salt formation and recycling the ethyl acetate. The process comprises quaternizing pyridine with thionyl chloride in presence of recovered ethyl acetate to provide N-[4-pyridyl]pyridinium chloride hydrochloride and then aminating the resulting salt with N,N-dimethyl formamide. The resulting reaction mass is hydrolysed in presence of a base, extracted with an aromatic solvent, such as benzene, and distilled under vacuum employing a fractionating column to give 4-dimethyl amino pyridine with the desired quality and yield.
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Synthesis routes and methods II

Procedure details

In one embodiment of the present invention, a process for producing 4-dimethyl amino pyridine is provided. The process comprises initially charging ethyl acetate and pyridine, one by one, under agitation, and maintaining the pot temperature at 25±5° C. Thionyl chloride is then charged gradually while maintaining the temperature below 35° C. After the addition, the reaction mass is refluxed for 4 hours at 77-80° C. After refluxing, the ethyl acetate and unreacted thionyl chloride are distilled off at atmospheric pressure. Finally, mild vacuum (400 to 600 mm Hg) is applied to ensure maximum recovery of ethyl acetate and thionyl chloride. Left over reaction mass is cooled to 40° C. Then anhydrous ethyl alcohol is added slowly while maintaining the temperature below 60° C. The resulting reaction mass is stirred well, then cooled up to 10° C. and then filtered, washed with anhydrous ethyl alcohol and dried under vacuum to get the desired salt N-[4-pyridyl] pyridinium chloride hydrochloride. Mother liquor obtained after filtration is first atmospherically distilled to recover ethyl alcohol and then hydrolysed with caustic lye solution, followed by extraction with benzene and then fractional distillation to recover benzene and pyridine, which can be recycled back into the process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Pyridyl)pyridinium chloride hydrochloride
Reactant of Route 2
1-(4-Pyridyl)pyridinium chloride hydrochloride
Reactant of Route 3
1-(4-Pyridyl)pyridinium chloride hydrochloride
Reactant of Route 4
1-(4-Pyridyl)pyridinium chloride hydrochloride
Reactant of Route 5
1-(4-Pyridyl)pyridinium chloride hydrochloride
Reactant of Route 6
1-(4-Pyridyl)pyridinium chloride hydrochloride

Citations

For This Compound
34
Citations
MT Galceran, MC Carneiro, M Diez… - Journal of Chromatography …, 1997 - Elsevier
Suitability of various absorbent carrier electrolytes for the determination of quaternary ammonium ion herbicides (‘quats’) with indirect UV detection in capillary electrophoresis was …
Number of citations: 57 www.sciencedirect.com
TMH Choy, CW Huie - Electrophoresis, 2003 - Wiley Online Library
New insights into the effects of the wall adsorption of the visualization agent on baseline noise characteristics in indirect UV detection in capillary electrophoresis were provided. When …
G Trabanelli, F Zucchi, G Brunoro - Materials and Corrosion, 1988 - Wiley Online Library
Weight loss measurements were performed in 20% and 28% hydrochloric acid at 90 C on carbon steel, 22Cr5Ni duplex stainless steel, and two superaustenitic steels – 27Cr31Ni3Mo …
Number of citations: 18 onlinelibrary.wiley.com
L Bauer, S Prachayasittikul - Sulfur Reports, 1987 - Taylor & Francis
Some of the recent chemistry of pyridyl sulfides is presented, Syntheses of pyridyl sulfides by aromatic nucleophilic displacements of halopyridines by thiolate ions or S-alkylations of …
Number of citations: 1 www.tandfonline.com
VJ Ovalle, MM Waegele - The Journal of Physical Chemistry C, 2019 - ACS Publications
Copper is the only pure metal electrocatalyst capable of converting carbon dioxide to hydrocarbons at significant reaction rates. However, the poor product selectivity of this process on …
Number of citations: 43 pubs.acs.org
BK Breedlove, R Kandel, HM Ahsan… - Dalton Transactions, 2014 - pubs.rsc.org
We report the first, solvent-free synthesis of 4-pyridyl tacn, cyclen, and cyclam derivatives as new design elements to prepare electrocatalysts, for example, by the differential metal …
Number of citations: 5 pubs.rsc.org
JM Essery, K Schofield - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… 4-Methylamino- and 4-dimethylamino-pyridine were prepared from 1-4’-pyridylpyridinium chloride hydrochloride by the method of Jerchel, Fischer, and Th0mas.l 4-Amino-3-…
Number of citations: 61 pubs.rsc.org
TGU Ghobadi, A Ghobadi, M Demirtas… - … A European Journal, 2021 - Wiley Online Library
The replacement of traditional ruthenium‐based photosensitizers with low‐cost and abundant iron analogs is a key step for the advancement of scalable and sustainable dye‐sensitized …
SD Harvey, BW Wright - Talanta, 2011 - Elsevier
Tax-free diesel fuel is intended for off-road uses such as agricultural operations, but illicit use of this fuel does occur and is a convenient way of evading payment of excise taxes. Current …
Number of citations: 7 www.sciencedirect.com
B Davidson, J Westley - Journal of Biological Chemistry, 1965 - Elsevier
Crystalline rhodanese was identified as the sulfur-enzyme intermediate. Other nucleophilic molecules, such as reduced lipoate, may replace cyanide in the reaction (1, 2). The present …
Number of citations: 70 www.sciencedirect.com

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